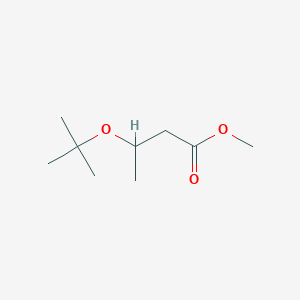
Methyl 3-(tert-Butoxy)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(tert-Butoxy)butanoate: is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular ester is known for its unique structure, which includes a tert-butoxy group, making it a valuable compound in various chemical reactions and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 3-(tert-Butoxy)butanoate can be synthesized through nucleophilic acyl substitution reactions. One common method involves the reaction of an acid chloride with an alcohol. For instance, the reaction of 3-(tert-butoxy)butanoic acid chloride with methanol under controlled conditions can yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound often employs flow microreactor systems. These systems allow for efficient and sustainable synthesis by directly introducing the tert-butoxycarbonyl group into various organic compounds .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 3-(tert-Butoxy)butanoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: Reduction of the ester with reagents like lithium aluminum hydride can produce primary alcohols.
Substitution: The ester can participate in nucleophilic substitution reactions, where the tert-butoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water as the nucleophile.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Various nucleophiles under controlled conditions.
Major Products:
Hydrolysis: 3-(tert-Butoxy)butanoic acid and methanol.
Reduction: Primary alcohols.
Substitution: Products depend on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(tert-Butoxy)butanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the tert-butoxycarbonyl group into molecules.
Biology: Studied for its potential role in biosynthetic and biodegradation pathways.
Medicine: Investigated for its potential use in drug development and biocatalytic processes.
Industry: Employed in the production of perfumes, flavoring agents, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Methyl 3-(tert-Butoxy)butanoate involves its reactivity as an ester. In hydrolysis reactions, acid catalysis increases the electrophilicity of the carbonyl carbon, allowing water to add to the carbonyl carbon and form a tetrahedral alkoxide intermediate . In reduction reactions, the ester is reduced to a primary alcohol through the nucleophilic addition of a hydride ion .
Vergleich Mit ähnlichen Verbindungen
Methyl butyrate: Another ester with a fruity odor, used in flavoring agents.
Ethyl acetate: A common ester used as a solvent in various industrial applications.
Isopropyl butyrate: An ester with similar chemical properties, used in perfumes and flavoring agents.
Uniqueness: Methyl 3-(tert-Butoxy)butanoate is unique due to its tert-butoxy group, which imparts distinct reactivity and stability compared to other esters. This makes it particularly valuable in synthetic organic chemistry and industrial applications .
Eigenschaften
Molekularformel |
C9H18O3 |
|---|---|
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
methyl 3-[(2-methylpropan-2-yl)oxy]butanoate |
InChI |
InChI=1S/C9H18O3/c1-7(6-8(10)11-5)12-9(2,3)4/h7H,6H2,1-5H3 |
InChI-Schlüssel |
DVTJEBJCYBDOSR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(=O)OC)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B13444500.png)
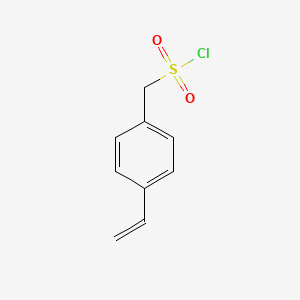
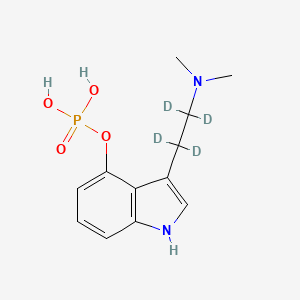
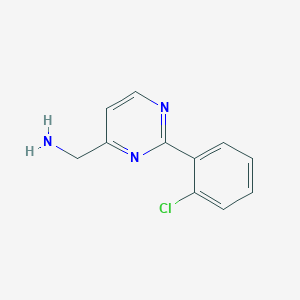
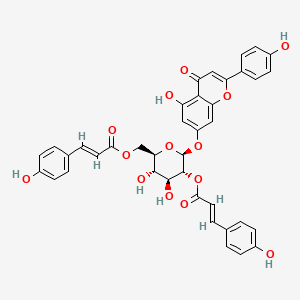
![6-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13444536.png)
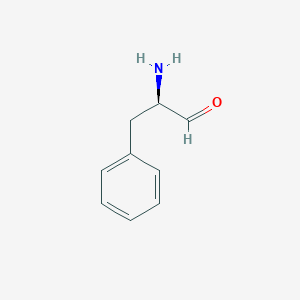
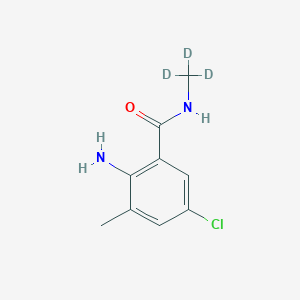
![(1R,5R)-2-Acetate-4,6,6-trimethyl-bicyclo[3.1.1]hept-3-en-2-ol (Mixture of Isomers)](/img/structure/B13444576.png)

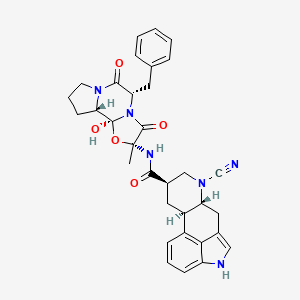

![(S)-1-Acetoxyethyl 2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoate](/img/structure/B13444584.png)

